5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile
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Overview
Description
5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization with guanidine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as tyrosine kinases and other signaling proteins.
Pathways Involved: It interferes with signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular functions.
Comparison with Similar Compounds
- 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness: 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H5Cl2N3 |
---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-8-1-2-9(10(13)3-8)7-5-15-11(4-14)16-6-7/h1-3,5-6H |
InChI Key |
DZLUZVJMQVFQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)C#N |
Origin of Product |
United States |
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